molecular formula C22H28O6 B1226925 3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

Cat. No. B1226925
M. Wt: 388.5 g/mol
InChI Key: JZWLSXINEVHWEP-OJRHAOMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid is a natural product found in Calophyllum calaba, Calophyllum membranaceum, and other organisms with data available.

Scientific Research Applications

Antineoplastic Activity

Research has demonstrated the potential of 3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid derivatives in antineoplastic (anti-cancer) applications. These compounds have been synthesized and evaluated for their effectiveness against various human tumor cell lines, revealing promising antitumor activity and identifying them as potential leads for further study in cancer treatment (Gašparová et al., 2013; Lácová et al., 2018; Gašparová et al., 2010).

Antibacterial Activity

Studies also show the potential of these compounds in antibacterial applications. A range of novel derivatives has been synthesized and tested for their efficacy against both gram-positive and gram-negative bacteria. Some of these compounds have exhibited moderate antibacterial activity, providing a basis for developing new compounds with enhanced antibacterial properties (Kumar et al., 2016).

Chemical Synthesis and Green Chemistry

The chemical synthesis of these compounds often involves multi-component, one-pot reactions, demonstrating the efficiency and potential for sustainable chemistry practices. Several studies have focused on developing efficient, environmentally friendly methods for synthesizing these derivatives, highlighting the importance of green chemistry in pharmaceutical research (Heravi et al., 2008; Mansoor et al., 2015).

Fluorescence and Optical Properties

Some derivatives have been studied for their fluorescence properties in various states, such as in solution and solid state. This research is significant for potential applications in bioimaging and molecular recognition technologies (Shi et al., 2017).

properties

Product Name

3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

InChI

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12+,13?/m1/s1

InChI Key

JZWLSXINEVHWEP-OJRHAOMCSA-N

Isomeric SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C

Canonical SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C

synonyms

apetalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid
Reactant of Route 2
3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid
Reactant of Route 3
3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid
Reactant of Route 4
3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid
Reactant of Route 5
3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid
Reactant of Route 6
3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

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